8'-[(4-ethylpiperazin-1-yl)methyl]-7'-hydroxy-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione
Description
8'-[(4-Ethylpiperazin-1-yl)methyl]-7'-hydroxy-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione is a bichromene-dione derivative featuring a coumarin dimeric backbone. Its structure includes a 4-ethylpiperazine moiety linked via a methylene bridge at the 8'-position, a hydroxyl group at 7', and a methoxy group at 8 . This compound’s unique substitution pattern distinguishes it from related analogs, warranting a detailed comparison.
Properties
IUPAC Name |
8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-(8-methoxy-2-oxochromen-3-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O6/c1-3-27-9-11-28(12-10-27)15-20-21(29)8-7-17-18(14-23(30)33-25(17)20)19-13-16-5-4-6-22(32-2)24(16)34-26(19)31/h4-8,13-14,29H,3,9-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMOLERIPRANRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=C(C(=CC=C5)OC)OC4=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The compound’s core consists of two chromen-2-one units linked at positions 3 and 4'. Key substituents include:
- 7'-Hydroxy group : Common in bioactive coumarins, contributing to hydrogen bonding.
- 8-Methoxy group : Enhances metabolic stability compared to hydroxyl groups.
- 8'-(4-Ethylpiperazin-1-yl)methyl : A polar, nitrogen-rich substituent influencing solubility and receptor interactions.
Table 1: Substituent Comparison of Bichromene-Dione Derivatives
*Calculated based on molecular formulas.
Structure-Activity Relationships (SAR)
- Piperazine vs.
- Methoxy vs. Hydroxy : The 8-methoxy group in the target compound reduces oxidative metabolism compared to 7′-hydroxy analogs, improving plasma stability .
- Bulkier Substituents: CHEMENU’s butyl(methyl)amino group increases lipophilicity, favoring membrane permeability but reducing aqueous solubility .
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